7-(3,4-dimethylbenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Description
This compound belongs to the [1,3]dioxolo[4,5-g]quinolin-8-one family, characterized by a fused bicyclic system comprising a quinolinone core and a 1,3-dioxole ring. The substitution at positions 5 and 7 distinguishes its structure:
- 5-position: A 3-methylphenylmethyl substituent, contributing steric bulk and modulating electronic effects.
Its molecular formula is C₂₆H₂₃NO₄ (calculated based on structural analogs in ), with a molecular weight of ~413.47 g/mol. The compound’s stereoelectronic properties are influenced by the electron-withdrawing quinolinone carbonyl and electron-donating methyl groups .
Properties
IUPAC Name |
7-(3,4-dimethylbenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO4/c1-16-5-4-6-19(9-16)13-28-14-22(26(29)20-8-7-17(2)18(3)10-20)27(30)21-11-24-25(12-23(21)28)32-15-31-24/h4-12,14H,13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEQOROGWQMZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogs and their distinguishing features:
Physicochemical and Electronic Properties
- Electronic Effects: DFT studies on phenyl-substituted analogs () reveal that electron-donating groups (e.g., methyl) increase HOMO energy, enhancing nucleophilic reactivity. The 3,4-dimethylbenzoyl group may stabilize the quinolinone core via conjugation .
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